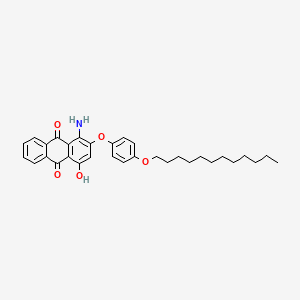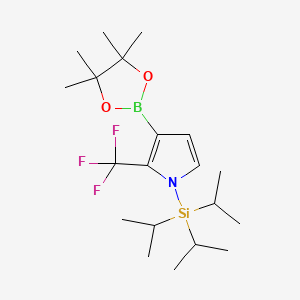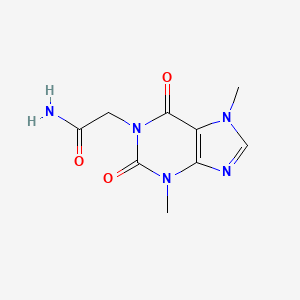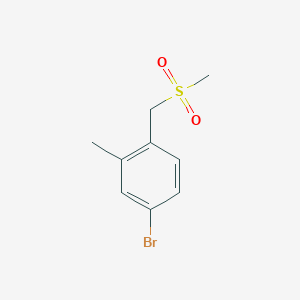
4-(3-Chlorophenyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chlorophenyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a 3-chlorophenyl group and a methylsulfanyl group. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine typically involves the reaction of 3-chloroaniline with cyanuric chloride in the presence of a base, followed by the introduction of a methylsulfanyl group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Chlorophenyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions to form different derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Reduction: Catalytic hydrogenation or chemical reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Chlorophenyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 4-(3-Chlorophenyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazine ring and its substituents play a crucial role in determining the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Chlorophenyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine
- 1-(3-Chlorophenyl)-3-[4-(methylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde
- 3-[4-(Methylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness
This compound is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its combination of a 3-chlorophenyl group and a methylsulfanyl group makes it a valuable compound for various applications, distinguishing it from other triazine derivatives.
Eigenschaften
CAS-Nummer |
61452-92-4 |
|---|---|
Molekularformel |
C10H9ClN4S |
Molekulargewicht |
252.72 g/mol |
IUPAC-Name |
4-(3-chlorophenyl)-6-methylsulfanyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C10H9ClN4S/c1-16-10-14-8(13-9(12)15-10)6-3-2-4-7(11)5-6/h2-5H,1H3,(H2,12,13,14,15) |
InChI-Schlüssel |
JFYPFMCBLSLDMG-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=NC(=N1)N)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13144659.png)

![4-Bromobenzo[b]thiophen-3-amine](/img/structure/B13144690.png)




![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octadecanamide](/img/structure/B13144713.png)



![3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione](/img/structure/B13144743.png)

